3-(Piperidin-4-yl)propanamid
Übersicht
Beschreibung
3-(Piperidin-4-yl)propanamide is an organic compound with the molecular formula C8H16N2O It consists of a piperidine ring attached to a propanamide group
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses.
Wirkmechanismus
Target of Action
Similar compounds such as fentanyl analogs are known to interact with opioid receptors .
Mode of Action
It can be hypothesized that, like other piperidine derivatives, it may interact with its targets to induce a range of biological responses .
Biochemical Pathways
The metabolism of similar compounds, such as fentanyl analogs, generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Some piperidine derivatives have been found to exhibit cytotoxicity against cancer cells .
Biochemische Analyse
Biochemical Properties
3-(Piperidin-4-yl)propanamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with various enzymes involved in metabolic pathways, influencing their activity and stability . For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that affect protein function . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of 3-(Piperidin-4-yl)propanamide on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, 3-(Piperidin-4-yl)propanamide can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins . These effects are critical for understanding how the compound can be used to manipulate cellular processes for therapeutic purposes.
Molecular Mechanism
The molecular mechanism of action of 3-(Piperidin-4-yl)propanamide involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes or receptors, and modulating their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-(Piperidin-4-yl)propanamide can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation of specific genes . These molecular interactions are fundamental to the compound’s ability to affect cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Piperidin-4-yl)propanamide can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that 3-(Piperidin-4-yl)propanamide can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in cell growth and metabolism . Understanding these temporal effects is essential for optimizing the use of the compound in research and therapeutic settings.
Dosage Effects in Animal Models
The effects of 3-(Piperidin-4-yl)propanamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At high doses, it can cause toxic or adverse effects, such as cell death or organ damage . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels . Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.
Metabolic Pathways
3-(Piperidin-4-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites . Additionally, 3-(Piperidin-4-yl)propanamide can affect the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(Piperidin-4-yl)propanamide within cells and tissues are critical for its activity and effectiveness . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s localization and accumulation in specific tissues or organelles, affecting its activity and function . Understanding the transport and distribution of 3-(Piperidin-4-yl)propanamide is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(Piperidin-4-yl)propanamide is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that 3-(Piperidin-4-yl)propanamide exerts its effects in the appropriate cellular context, influencing specific biochemical reactions and cellular processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)propanamide typically involves the reaction of piperidine with a suitable propanamide precursor. One common method is the reductive amination of 4-piperidone with propanamide in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of 3-(Piperidin-4-yl)propanamide may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Piperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Propanamide: A simpler amide without the piperidine ring.
N-(2-Phenylethyl)piperidine: A compound with a similar piperidine ring but different substituents.
Uniqueness: 3-(Piperidin-4-yl)propanamide is unique due to the combination of the piperidine ring and the propanamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biologische Aktivität
3-(Piperidin-4-yl)propanamide, also known as Y-053, is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and inflammation modulation. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.
3-(Piperidin-4-yl)propanamide is characterized by its piperidine ring structure, which contributes to its biological activity. The compound's chemical formula is C₈H₁₄N₂O, and it has been synthesized using various methods that ensure purity and biological relevance.
The biological activity of 3-(Piperidin-4-yl)propanamide can be attributed to several mechanisms:
- CHK1 Kinase Inhibition : The compound has been noted for its role in inhibiting Checkpoint Kinase 1 (CHK1), a serine/threonine kinase crucial for cell cycle regulation. Inhibition of CHK1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for combination therapies in oncology .
- NLRP3 Inflammasome Modulation : Research indicates that derivatives of the piperidine scaffold can inhibit the NLRP3 inflammasome, which plays a significant role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
- Anticancer Activity : Various studies have demonstrated that modifications of piperidinyl compounds exhibit significant anticancer properties. For instance, synthesized derivatives have shown low IC50 values against different cancer cell lines, indicating potent cytotoxic effects .
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
CHK1 Inhibition | Cell cycle regulation | |
NLRP3 Inhibition | Inflammatory response | |
Anticancer Activity | Cytotoxicity in cancer cells |
Case Studies
-
CHK1 Inhibition and Cancer Sensitization :
A study explored the effects of 3-(Piperidin-4-yl)propanamide on p53-deficient cancer cells. The results demonstrated that the compound could sensitize these cells to genotoxic therapies by inhibiting CHK1 function, leading to increased apoptosis and reduced cell proliferation . -
Inflammation Studies :
Another research effort focused on the anti-inflammatory properties of related compounds. It was found that certain derivatives could significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages, suggesting a promising avenue for treating chronic inflammatory conditions . -
Anticancer Efficacy :
A series of propanamide derivatives were synthesized and evaluated for their anticancer properties. Compounds with piperidinyl moieties exhibited strong cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values significantly lower than established chemotherapeutics like doxorubicin .
Eigenschaften
IUPAC Name |
3-piperidin-4-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h7,10H,1-6H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZONNMJKAPGHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591003 | |
Record name | 3-(Piperidin-4-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-07-8 | |
Record name | 3-(Piperidin-4-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperidin-4-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.